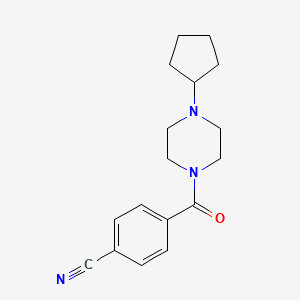![molecular formula C12H16N2O2 B7474074 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B7474074.png)
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide, also known as DMOB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. DMOB is a small molecule that belongs to the class of benzamides and has been shown to exhibit anticancer properties in various preclinical studies.
作用机制
The exact mechanism of action of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is not fully understood. However, it has been suggested that 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide exerts its anticancer effects by inhibiting the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. HDACs are overexpressed in many types of cancer and have been implicated in the development and progression of cancer. By inhibiting HDAC activity, 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide may alter the expression of genes involved in cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been shown to have several biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and reduce the expression of proteins involved in angiogenesis, the process of forming new blood vessels. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has also been shown to modulate the immune response by increasing the production of cytokines, molecules that regulate the immune system.
实验室实验的优点和局限性
One of the advantages of using 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in lab experiments is its low molecular weight, which allows it to easily penetrate cell membranes and reach its target inside the cell. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is also stable under physiological conditions, making it suitable for in vivo studies. However, one of the limitations of using 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide is its poor solubility in water, which can limit its bioavailability and efficacy.
未来方向
There are several future directions for the research on 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide. One area of research is the identification of the specific HDAC isoforms that are targeted by 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide. This information could help in the development of more selective HDAC inhibitors with fewer side effects. Another area of research is the evaluation of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in combination with other anticancer agents, such as immunotherapy or targeted therapy. Finally, the development of more efficient synthesis methods for 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide could lead to its wider use in preclinical and clinical studies.
合成方法
The synthesis of 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide involves the reaction of 3,4-dimethylaniline with 2-(methylamino)acetaldehyde dimethyl acetal in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide in high yield and purity.
科学研究应用
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, melanoma, and prostate cancer. 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8-5-4-6-10(9(8)2)12(16)14-7-11(15)13-3/h4-6H,7H2,1-3H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDLPULUBIUQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-[2-(methylamino)-2-oxoethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473998.png)
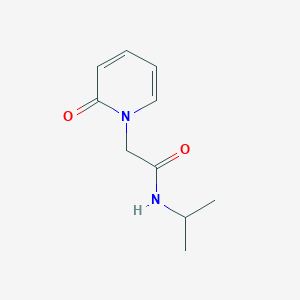
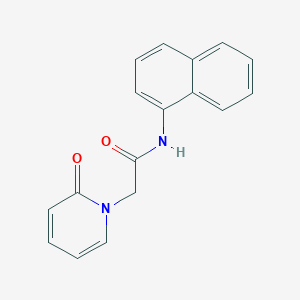
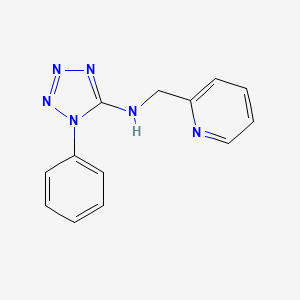
![1-[4-(2,5-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474031.png)
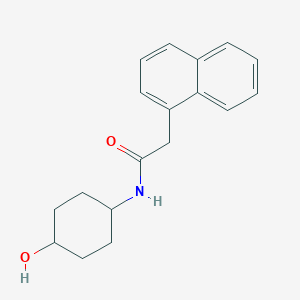
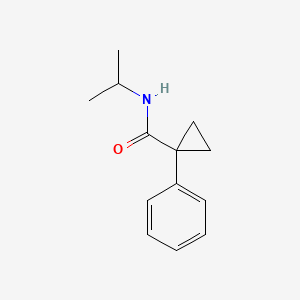
![Azetidin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1]benzothiol-2-yl)methanone](/img/structure/B7474059.png)
![Cyclopropyl-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7474062.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-methylbenzamide](/img/structure/B7474073.png)

